10-Methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione
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Overview
Description
10-Methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione is a complex organic compound belonging to the pyrimido[4,5-b]quinoline family
Preparation Methods
The synthesis of 10-Methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione can be achieved through several methods. One efficient and environmentally friendly approach involves the reaction of aromatic amines, barbituric acid, and aryl aldehyde under UV365 light in an aqueous-glycerol medium . This method offers high yields, clean reaction conditions, and the use of a cheap, environmentally friendly solvent system.
Chemical Reactions Analysis
10-Methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 10-Methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other pyrimido[4,5-b]quinoline derivatives, such as:
Pyrimido[4,5-b]carbazolones: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrimido[4,5-b]indole derivatives: These compounds have been studied for their broad-spectrum antibacterial activity and improved pharmacokinetic profiles.
10-Methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione stands out due to its specific substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H23N3O2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
10-methyl-2-(2-methylphenyl)-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5-dione |
InChI |
InChI=1S/C27H23N3O2/c1-17-11-7-8-14-20(17)25-28-26-23(24(31)21-15-9-10-16-22(21)29(26)3)27(32)30(25)18(2)19-12-5-4-6-13-19/h4-16,18H,1-3H3 |
InChI Key |
USQDVZCVNXWBHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4N3C)C(=O)N2C(C)C5=CC=CC=C5 |
Origin of Product |
United States |
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